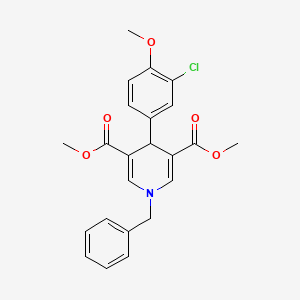![molecular formula C21H22N2O3 B4760358 4-methyl-N-[1-(4-morpholinylcarbonyl)-2-phenylvinyl]benzamide](/img/structure/B4760358.png)
4-methyl-N-[1-(4-morpholinylcarbonyl)-2-phenylvinyl]benzamide
説明
4-methyl-N-[1-(4-morpholinylcarbonyl)-2-phenylvinyl]benzamide, also known as MMV008138, is a chemical compound that has been recently studied for its potential applications in scientific research. This compound belongs to the family of benzamides and has shown promising results in various studies. In
作用機序
The mechanism of action of 4-methyl-N-[1-(4-morpholinylcarbonyl)-2-phenylvinyl]benzamide involves the inhibition of the enzyme tubulin polymerization, which is essential for the formation of microtubules. Microtubules are involved in various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. By inhibiting tubulin polymerization, 4-methyl-N-[1-(4-morpholinylcarbonyl)-2-phenylvinyl]benzamide disrupts these cellular processes, leading to the inhibition of cancer cell growth and the potential treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
4-methyl-N-[1-(4-morpholinylcarbonyl)-2-phenylvinyl]benzamide has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. 4-methyl-N-[1-(4-morpholinylcarbonyl)-2-phenylvinyl]benzamide has also been shown to reduce the levels of amyloid beta, a protein that is associated with Alzheimer's disease, in the brain. In addition, 4-methyl-N-[1-(4-morpholinylcarbonyl)-2-phenylvinyl]benzamide has been shown to improve motor function and reduce neuroinflammation in animal models of Parkinson's disease.
実験室実験の利点と制限
4-methyl-N-[1-(4-morpholinylcarbonyl)-2-phenylvinyl]benzamide has several advantages for lab experiments. It is a potent inhibitor of tubulin polymerization, making it a useful tool for studying microtubule dynamics. 4-methyl-N-[1-(4-morpholinylcarbonyl)-2-phenylvinyl]benzamide has also been shown to be selective for cancer cells, making it a potential therapeutic agent for cancer treatment. However, 4-methyl-N-[1-(4-morpholinylcarbonyl)-2-phenylvinyl]benzamide has limitations for lab experiments. It is a relatively new compound, and its long-term effects are not yet fully understood. In addition, the synthesis of 4-methyl-N-[1-(4-morpholinylcarbonyl)-2-phenylvinyl]benzamide is complex, making it difficult to produce large quantities of the compound.
将来の方向性
There are several future directions for the study of 4-methyl-N-[1-(4-morpholinylcarbonyl)-2-phenylvinyl]benzamide. One direction is to further investigate its potential therapeutic applications for cancer treatment and neurodegenerative diseases. Another direction is to study the long-term effects of 4-methyl-N-[1-(4-morpholinylcarbonyl)-2-phenylvinyl]benzamide on cellular processes and animal models. Additionally, the development of more efficient synthesis methods for 4-methyl-N-[1-(4-morpholinylcarbonyl)-2-phenylvinyl]benzamide could enable larger-scale production and facilitate further research.
科学的研究の応用
4-methyl-N-[1-(4-morpholinylcarbonyl)-2-phenylvinyl]benzamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in various types of cancer, including breast cancer, lung cancer, and ovarian cancer. 4-methyl-N-[1-(4-morpholinylcarbonyl)-2-phenylvinyl]benzamide has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
4-methyl-N-[(E)-3-morpholin-4-yl-3-oxo-1-phenylprop-1-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-16-7-9-18(10-8-16)20(24)22-19(15-17-5-3-2-4-6-17)21(25)23-11-13-26-14-12-23/h2-10,15H,11-14H2,1H3,(H,22,24)/b19-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNKCVYJBCJWKG-XDJHFCHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CC=C2)/C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-[(E)-3-morpholin-4-yl-3-oxo-1-phenylprop-1-en-2-yl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-bromo-6-methoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 2-fluorobenzoate](/img/structure/B4760285.png)
![N-[3-(N-{[(4-chlorophenyl)amino]carbonothioyl}ethanehydrazonoyl)phenyl]methanesulfonamide](/img/structure/B4760290.png)

![1-[(1,3-benzodioxol-5-yloxy)acetyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4760297.png)
![4-tert-butyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4760314.png)
![4-methyl-3-{[(4-nitro-1H-pyrazol-1-yl)methyl]thio}-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4760320.png)
![1-[(3,4-dichlorobenzyl)sulfonyl]-4-methylpiperidine](/img/structure/B4760321.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-(2,3,5,6-tetrafluorophenoxy)propanamide](/img/structure/B4760325.png)
![2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B4760344.png)
![2-{[3-cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)-2-pyridinyl]thio}-N-3-pyridinylacetamide](/img/structure/B4760347.png)
![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3-methylphenyl)urea](/img/structure/B4760355.png)
![5-{[(2-chloro-4-fluorobenzyl)thio]methyl}-4-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4760360.png)
![5-[(1-benzyl-1H-indol-3-yl)methylene]-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4760368.png)
![N-({[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4760380.png)